![molecular formula C14H18BFO4 B1326307 Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 603122-79-8](/img/structure/B1326307.png)
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied extensively for its synthesis and structural properties. It is a boric acid ester intermediate with a benzene ring. The synthesis involves a three-step substitution reaction, and the structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also include conformational analyses and density functional theory (DFT) calculations to compare molecular structures (Huang et al., 2021), (Huang et al., 2021).
Vibrational Properties Studies
This compound has also been the subject of vibrational properties studies. These studies involve the synthesis and characterization of related compounds, with a focus on understanding their conformation and physical properties through DFT and time-dependent DFT calculations (Wu et al., 2021).
Application in Catalysis
Research has shown the utility of these compounds in catalytic processes. For instance, their use in Pd-catalyzed borylation of aryl bromides is notable. This method has shown effectiveness in the borylation of aryl bromides bearing sulfonyl groups, demonstrating its potential in organic synthesis (Takagi & Yamakawa, 2013).
Fluorescence Probe Development
This compound plays a role in the development of fluorescence probes. It has been used in creating organic thin-film fluorescence probes, which are significant for explosive detection. The research highlights the potential of boron ester or acid functional groups in detecting hydrogen peroxide, which is a signature compound in peroxide-based explosives (Fu et al., 2016).
Mesomorphic Properties in Liquid Crystals
Studies also delve into the mesomorphic properties of compounds containing this ester, especially in the context of liquid crystals. This includes investigations into phase transition temperatures and enthalpies, providing insights into the stability and formation of different liquid crystalline phases (Dabrowski et al., 1995).
Synthesis of Conjugated Polymers
There is significant research on the synthesis of conjugated polymers using this compound, demonstrating its utility in materials science. These polymers have applications in various fields, including electronics and photonics (Grigoras & Antonoaia, 2005).
Drug Delivery and Therapeutics
This compound has been studied for its potential in drug delivery and therapeutics. Research includes synthesizing boron-containing derivatives for their biological activities, which are currently being evaluated (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Target of Action
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, is a boric acid ester intermediate with benzene rings . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Mode of Action
The compound is obtained by a three-step substitution reaction . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
Biochemical Pathways
It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
It is known that the hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH levels.
Result of Action
It is known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of boronic pinacol esters, which may affect the compound’s stability and efficacy, is considerably accelerated at physiological pH .
Future Directions
properties
IUPAC Name |
methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWCULFGNLCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647605 | |
Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603122-79-8 | |
Record name | Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603122-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 603122-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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